

# Personal protective equipment for handling EW-7195

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## Compound of Interest

Compound Name: EW-7195

Cat. No.: B15613389

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## Essential Safety and Handling Guide for EW-7195

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of **EW-7195**. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

## Compound Information

**EW-7195** is a potent and selective inhibitor of the transforming growth factor-beta (TGF- $\beta$ ) type I receptor, also known as activin receptor-like kinase 5 (ALK5). It plays a crucial role in research related to cancer and fibrosis by blocking the canonical TGF- $\beta$  signaling pathway.

Property	Value	Source
IUPAC Name	3-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile	[4]
Molecular Formula	C <sub>23</sub> H <sub>18</sub> N <sub>8</sub>	[4]
Molecular Weight	406.45 g/mol	[4]
CAS Number	1352609-28-9	
Appearance	Solid powder	[4]
Solubility	10 mM in DMSO	[4]

## Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for **EW-7195**, standard laboratory precautions for handling potent small molecule inhibitors should be strictly followed.

PPE Category	Item	Specification
Hand Protection	Gloves	Chemical-resistant (e.g., nitrile)
Eye Protection	Safety Glasses	With side shields
Body Protection	Laboratory Coat	Standard
Respiratory Protection	Fume Hood	All handling of solid EW-7195 and preparation of solutions should be performed in a certified chemical fume hood.

## Operational Plan: Handling and Storage

### Handling

- Weighing and Aliquoting: Always handle the solid form of **EW-7195** within a chemical fume hood to prevent inhalation of the powder.
- Solution Preparation: **EW-7195** is soluble in DMSO at 10 mM.[4] Prepare stock solutions in a fume hood. For cell-based assays, further dilutions should be made with appropriate cell culture media.
- Avoid Contamination: Use sterile techniques when preparing solutions for biological experiments.

## Storage

Form	Storage Temperature	Duration
Solid Powder	-20°C	Up to 12 months
4°C	Up to 6 months	
In Solvent (DMSO)	-80°C	Up to 6 months
-20°C	Up to 1 month	

## Disposal Plan

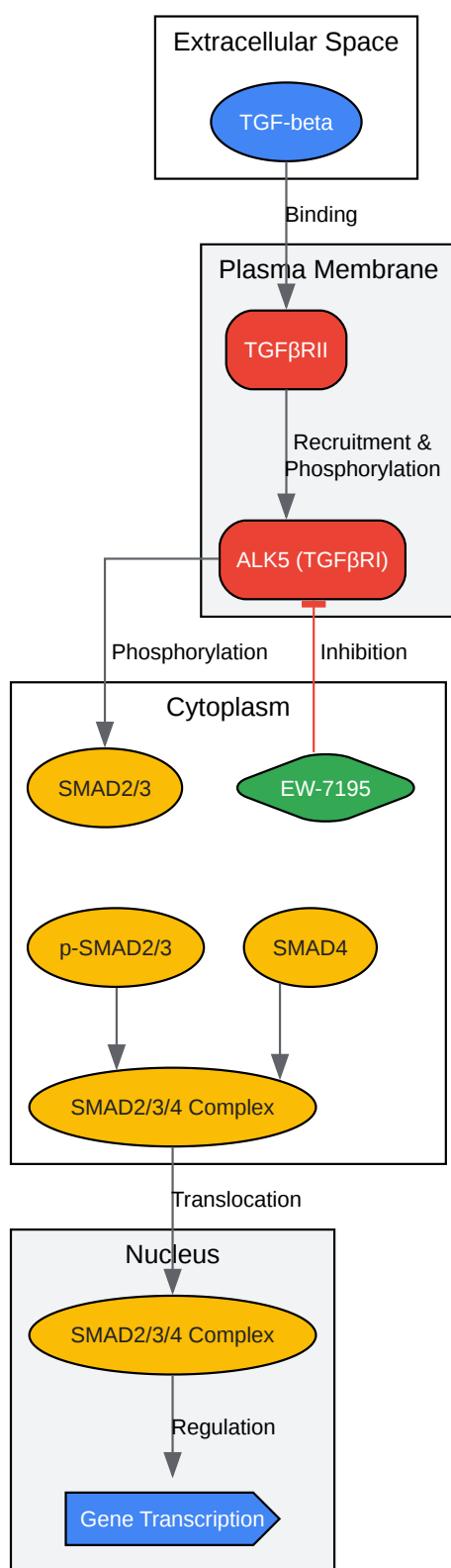
As a potent kinase inhibitor, **EW-7195** and any materials contaminated with it should be treated as hazardous waste.

- Solid Waste: Collect all disposable materials that have come into contact with **EW-7195** (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled hazardous waste container.
- Liquid Waste: Collect all liquid waste containing **EW-7195** in a sealed, properly labeled hazardous waste container.
- Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all federal, state, and local regulations.[1][5][6][7][8] Do not dispose of **EW-7195** down the drain.

## Signaling Pathway and Experimental Workflow

## TGF- $\beta$ Signaling Pathway Inhibition by EW-7195

The diagram below illustrates the canonical TGF- $\beta$  signaling pathway and the point of inhibition by **EW-7195**. TGF- $\beta$  ligand binds to the TGF- $\beta$  type II receptor (TGF $\beta$ RII), which then recruits and phosphorylates the TGF- $\beta$  type I receptor (ALK5). Activated ALK5 phosphorylates SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene transcription. **EW-7195** directly inhibits the kinase activity of ALK5, thereby blocking downstream signaling.

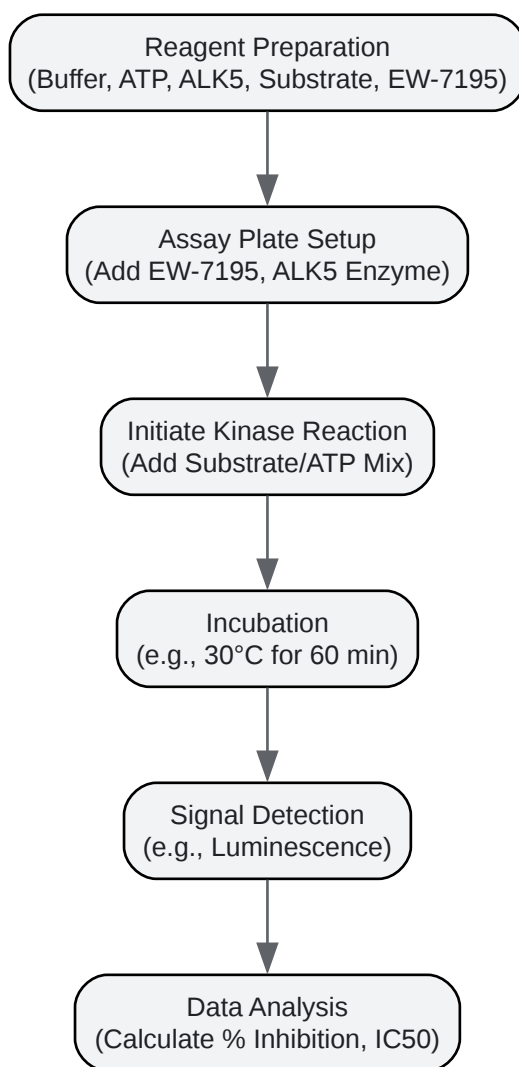


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Caption: TGF- $\beta$  signaling pathway and the inhibitory action of **EW-7195**.

## Experimental Workflow: In Vitro ALK5 Kinase Assay

The following diagram outlines a typical workflow for an in vitro biochemical assay to determine the inhibitory activity of **EW-7195** on ALK5.



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Caption: General experimental workflow for an in vitro ALK5 kinase assay.

## Experimental Protocol: In Vitro ALK5 Kinase Inhibition Assay

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of **EW-7195** against ALK5 kinase. This is adapted from a generic kinase

assay protocol.

## Materials

- Recombinant human ALK5 (TGF $\beta$ R1) kinase
- Kinase substrate (e.g., a generic peptide substrate)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA)
- **EW-7195**
- DMSO
- Assay plates (e.g., white, opaque 384-well plates)
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- Plate reader capable of measuring luminescence

## Procedure

- Reagent Preparation:
  - Prepare a 10 mM stock solution of **EW-7195** in DMSO.
  - Perform serial dilutions of the **EW-7195** stock solution in DMSO to create a concentration gradient.
  - Further dilute the inhibitor solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
  - Prepare solutions of recombinant ALK5 enzyme, substrate, and ATP in kinase assay buffer at the required concentrations.
- Assay Protocol:

- Add a small volume (e.g., 2.5  $\mu$ L) of the diluted **EW-7195** or vehicle (DMSO) to the wells of the assay plate.
- Add the diluted ALK5 enzyme solution to each well, except for the "no enzyme" control wells.
- Initiate the kinase reaction by adding a solution containing the substrate and ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
- Stop the reaction and detect the kinase activity using a luminescence-based kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a reagent to convert the ADP produced into a luminescent signal.
- Measure the luminescence of each well using a plate reader.
- Data Analysis:
  - Subtract the background luminescence (from "no enzyme" controls) from all other readings.
  - Calculate the percentage of inhibition for each **EW-7195** concentration relative to the DMSO control (0% inhibition) and a "no enzyme" or high concentration inhibitor control (100% inhibition).
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

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